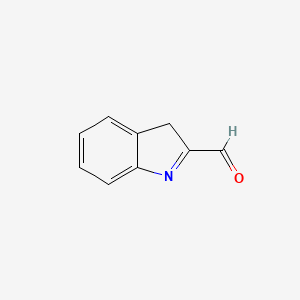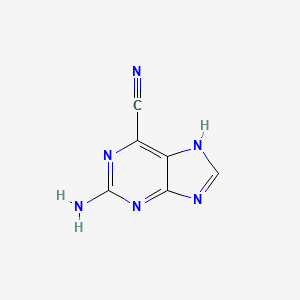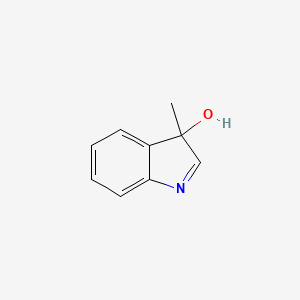
3-Methyl-3H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3H-indol-3-ol, also known as 3-Methylindole, is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is particularly notable for its presence in certain plants and its role as a precursor in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-indol-3-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting material is typically 3-methyl-2-butanone. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to yield the indole product .
Industrial Production Methods
Industrial production of this compound often involves the same Fischer indole synthesis but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyleneindolenine, a reactive electrophilic intermediate.
Reduction: Reduction reactions can convert this compound to other indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methyleneindolenine, while halogenation can produce halogenated indole derivatives .
Scientific Research Applications
3-Methyl-3H-indol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular signaling pathways. In the context of its biological activity, this compound can modulate enzyme activity, affect gene expression, and interact with other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, lacking the methyl group at the 3-position.
3-Methylindole: Another name for 3-Methyl-3H-indol-3-ol, emphasizing its structural similarity to indole.
Indole-3-acetic acid: A plant hormone derived from indole, involved in regulating plant growth and development.
Uniqueness
This compound is unique due to its specific structural features, such as the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural modification can enhance or alter its interactions with molecular targets compared to other indole derivatives .
Properties
CAS No. |
216101-54-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methylindol-3-ol |
InChI |
InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3 |
InChI Key |
HYZSAMREMMAXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


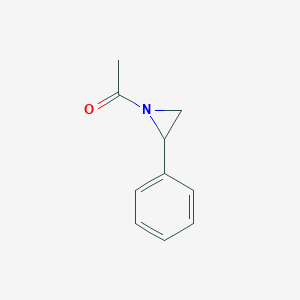
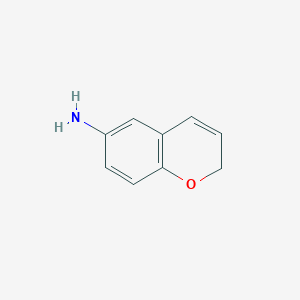
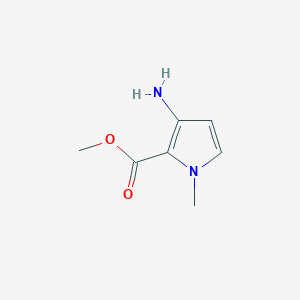

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
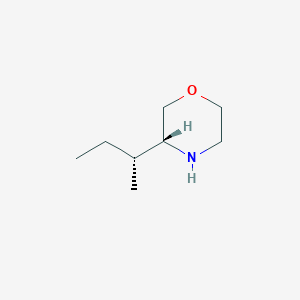
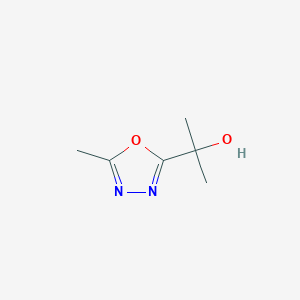
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
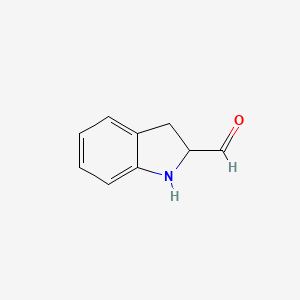
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

